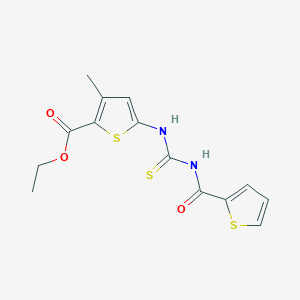

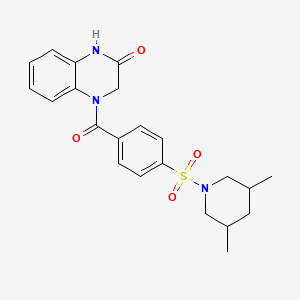

Ethyl 3-methyl-5-(3-(thiophene-2-carbonyl)thioureido)thiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Ethyl 3-methyl-5-(3-(thiophene-2-carbonyl)thioureido)thiophene-2-carboxylate” is a chemical compound that belongs to the class of thiophene derivatives . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The specific molecular structure of “this compound” was not found in the retrieved papers.Aplicaciones Científicas De Investigación

Synthesis and Chemical Modification

Ethyl 3-methyl-5-(3-(thiophene-2-carbonyl)thioureido)thiophene-2-carboxylate , a thiophene derivative, has been the subject of various studies focusing on its synthesis and chemical modification. Chapman et al. (1971) detailed the conversion of related thiophene derivatives into various brominated compounds and their reactions with thioureas to produce substituted S-2-ethoxycarbonyl-3-benzo[b]thiophenylthiouronium bromides (Chapman, Clarke, Gore, & Sharma, 1971). Additionally, Abaee and Cheraghi (2013) reported an efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene under organocatalyzed aqueous conditions (Abaee & Cheraghi, 2013).

Biological and Pharmacological Research

The compound and its analogs have been investigated for their biological and pharmacological properties. Ghorab et al. (2013) prepared and tested a series of newly synthesized thiophene derivatives for their antiproliferative activity, with certain compounds showing remarkable activity against breast and colon cancer cell lines (Ghorab et al., 2013). Additionally, Abdel-Motaal, Alanzy, and Asem (2020) used a thiophene incorporated thioureido substituent as a precursor for novel heterocycles, which displayed potent anticancer activity against a human cancer cell line (Abdel-Motaal, Alanzy, & Asem, 2020). Furthermore, Mohareb, Abdallah, Helal, and Shaloof (2016) designed and synthesized novel thiophene and benzothiophene derivatives, evaluating them as anti-cancer agents with promising results (Mohareb et al., 2016).

Propiedades

IUPAC Name |

ethyl 3-methyl-5-(thiophene-2-carbonylcarbamothioylamino)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S3/c1-3-19-13(18)11-8(2)7-10(22-11)15-14(20)16-12(17)9-5-4-6-21-9/h4-7H,3H2,1-2H3,(H2,15,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWFKASLJNMPFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=S)NC(=O)C2=CC=CS2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-difluorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one](/img/structure/B2829853.png)

![(Z)-ethyl 3-allyl-2-((4-isopropoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2829859.png)

![Tert-butyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate](/img/structure/B2829862.png)

![1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid](/img/structure/B2829866.png)

![1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)-3-(propan-2-yl)urea](/img/structure/B2829869.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2829871.png)

![1-((1-(Benzo[b]thiophen-3-yl)propan-2-yl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2829874.png)

![2-[4-(Propan-2-yloxy)benzenesulfonyl]propanehydrazide](/img/structure/B2829875.png)